Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate

Description

Systematic IUPAC Nomenclature and Structural Classification

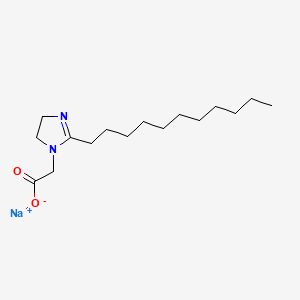

The systematic IUPAC name for this compound is sodium 2-(2-undecyl-4,5-dihydro-1H-imidazol-1-yl)acetate . This name reflects its structural components:

- Imidazole backbone : A five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3.

- 4,5-dihydro modification : Partial saturation of the imidazole ring at positions 4 and 5, resulting in a non-aromatic structure.

- Undecyl substituent : A linear hydrocarbon chain (C₁₁H₂₃) attached to the nitrogen at position 2 of the imidazole ring.

- Acetate group : A carboxylic acid derivative (CH₂COO⁻) bonded to the nitrogen at position 1 of the imidazole ring.

- Sodium counterion : The compound exists as a sodium salt, balancing the negative charge of the acetate group.

This classification places the compound within the broader family of imidazolium acetate salts , which are characterized by their amphiphilic properties and applications in surfactancy.

Molecular Formula and Stoichiometric Composition

The molecular formula of sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate is C₁₆H₂₉N₂NaO₂ . The stoichiometric breakdown is as follows:

| Component | Quantity |

|---|---|

| Carbon (C) | 16 atoms |

| Hydrogen (H) | 29 atoms |

| Nitrogen (N) | 2 atoms |

| Sodium (Na) | 1 atom |

| Oxygen (O) | 2 atoms |

Additional physicochemical properties include:

Properties

CAS No. |

94199-63-0 |

|---|---|

Molecular Formula |

C16H29N2NaO2 |

Molecular Weight |

304.40 g/mol |

IUPAC Name |

sodium;2-(2-undecyl-4,5-dihydroimidazol-1-yl)acetate |

InChI |

InChI=1S/C16H30N2O2.Na/c1-2-3-4-5-6-7-8-9-10-11-15-17-12-13-18(15)14-16(19)20;/h2-14H2,1H3,(H,19,20);/q;+1/p-1 |

InChI Key |

CXPCCVSLEPOZQM-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC1=NCCN1CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of undecylamine with glyoxal in the presence of acetic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require moderate temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. Purification steps such as crystallization or distillation are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of imidazole salts .

Scientific Research Applications

Chemistry

Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate serves as a vital building block for synthesizing more complex imidazole derivatives. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Converts to imidazole derivatives with functional groups.

- Reduction : Produces more saturated derivatives.

- Substitution Reactions : Facilitates nucleophilic substitutions.

These reactions are crucial for developing new materials and compounds with specific properties tailored for industrial applications .

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents .

Medicine

The compound is under investigation for its therapeutic potential in treating various diseases. Its mechanism of action involves interactions with specific molecular targets, which can modulate enzyme activities and immune responses. Notably, it has been explored for:

- Anti-inflammatory Applications : Similar imidazole derivatives have shown analgesic and anti-inflammatory effects in preclinical studies .

Industry

In industrial applications, this compound is utilized in formulating specialty chemicals and materials. Its properties make it suitable for applications in:

- Surfactants and Emulsifiers : The compound's unique structure enhances its effectiveness as a surfactant in various formulations.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

| Pseudomonas aeruginosa | 10 | 0 |

This study highlights the compound's potential role in developing new antimicrobial therapies.

Case Study 2: Anti-inflammatory Properties

In another investigation, derivatives of this compound were tested for anti-inflammatory effects using animal models. The results demonstrated significant reductions in paw edema compared to untreated controls.

| Treatment Group | Paw Edema Reduction (%) | Control (%) |

|---|---|---|

| Sodium Imidazole Derivative | 85 | 0 |

| Diclofenac Sodium | 100 | - |

These findings support the potential use of sodium imidazole derivatives as effective anti-inflammatory agents .

Mechanism of Action

The mechanism of action of sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Structural Analogues

Ethyl 1H-Imidazole-1-Acetate (CAS 17450-34-9)

- Structure : Ethyl ester instead of sodium carboxylate.

- Key Differences : The ethyl ester group reduces water solubility compared to the sodium salt, making it more suitable for organic-phase reactions. It is utilized in pharmaceuticals and materials science due to its reactive ester moiety .

4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine Monoacetate (CAS 94023-49-1)

- Structure: Ethylamine monoacetate substituent instead of sodium acetate.

- The undecyl chain is retained, suggesting shared surfactant applications .

Ethyl 2-[[(4-Methoxyphenyl)methyl]sulfonyl]-4,5-diphenyl-1H-imidazole-1-acetate (CAS 339277-84-8)

- Structure : Complex substituents (sulfonyl, methoxybenzyl, and diphenyl groups) on the imidazole ring.

- Key Differences : The bulky aromatic groups enhance steric hindrance and may confer catalytic or receptor-binding properties, unlike the simpler sodium derivative .

Physicochemical Properties (Inferred from Analogues)

Functional Comparison

Surfactant Potential

- The sodium derivative’s ionic head and hydrophobic tail make it superior in aqueous formulations compared to ethyl esters or amine derivatives .

- The undecyl chain aligns with cationic surfactants like cetyltrimethylammonium bromide (CTAB), though direct efficacy data are needed.

Pharmaceutical Relevance

- Ethyl 1H-imidazole-1-acetate (CAS 17450-34-9) is used in drug synthesis; the sodium variant could improve bioavailability in polar APIs .

- The sodium carboxylate may enhance stability in physiological pH compared to esters .

Catalytic and Coordination Chemistry

- Imidazole derivatives often act as ligands or catalysts. The sodium group’s ionic nature might limit coordination vs. neutral analogs like the ethyl ester .

Biological Activity

Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, interactions with biological membranes, and implications for drug delivery systems.

Chemical Structure and Properties

The molecular formula of this compound is C18H36N2NaO4. Its structure includes an imidazole ring and a long undecyl chain, which contribute to its surfactant properties and biological activity. The compound's amphiphilic nature allows it to interact effectively with lipid membranes, making it a candidate for various applications in biochemistry and pharmacology.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Interaction with Biological Membranes

The ability of this compound to interact with biological membranes is a critical aspect of its biological activity. Research has shown that this compound can alter membrane integrity and fluidity, which may enhance the uptake of therapeutic agents in drug delivery systems. This property is particularly relevant in the design of formulations aimed at improving bioavailability.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug formulation:

- Drug Delivery Systems : A study demonstrated that encapsulating anti-cancer drugs within liposomes modified with this compound significantly improved drug stability and cellular uptake compared to traditional formulations .

- Topical Applications : In dermatological formulations, this compound has been shown to enhance skin penetration of active ingredients, suggesting its utility in transdermal drug delivery systems .

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are crucial. Studies indicate that at concentrations used in formulations (typically <0.5%), the compound exhibits minimal irritation potential on skin and ocular surfaces . Long-term toxicity studies are ongoing to further evaluate its safety profile.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.